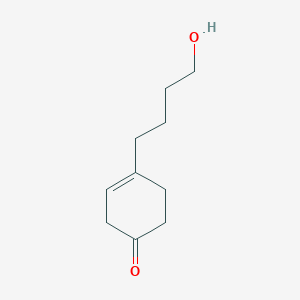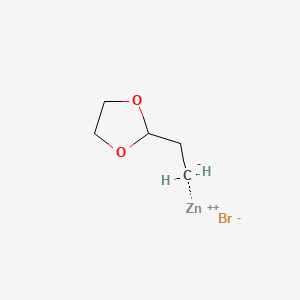
(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1,3-Dioxolan-2-yl)ethyl)zinc(II) bromide: is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the preparation of various organic intermediates and has significant applications in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2-(1,3-dioxolan-2-yl)ethyl bromide+Zn→(2-(1,3-dioxolan-2-yl)ethyl)zinc(II) bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in the presence of a catalyst like palladium or nickel.
Coupling Reactions: Involve reagents such as aryl halides and are usually catalyzed by palladium complexes under inert conditions.
Major Products: The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is used as a reagent for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is employed in the production of various organic intermediates that are essential for the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE exerts its effects involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the organic group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the final product.
Comparaison Avec Des Composés Similaires
- (1,3-Dioxolan-2-ylmethyl)zinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- Propylzinc bromide
- 3-Ethoxy-3-oxopropylzinc bromide
Uniqueness: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable organozinc intermediates makes it particularly valuable in the formation of carbon-carbon bonds, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H9BrO2Zn |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
zinc;2-ethyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FBIHMCAQTQOHLI-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC1OCCO1.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



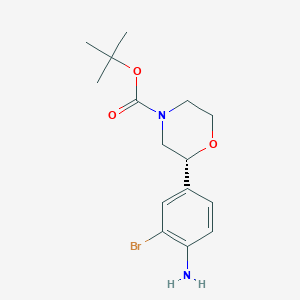

![3-Bromomethyl-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8318291.png)
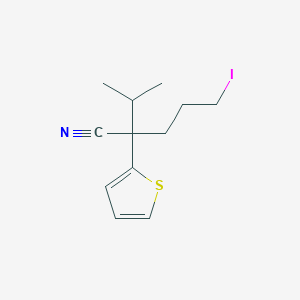
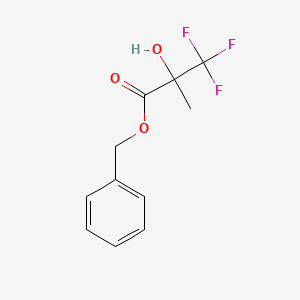


![3-(3,3,3-Trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B8318327.png)
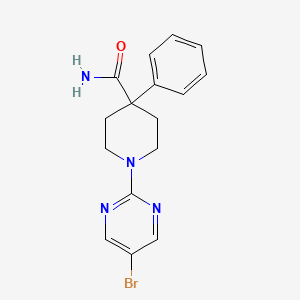
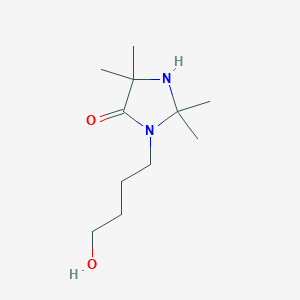
![6,7-Dihydro-5H-pyrano[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B8318354.png)
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetic acid](/img/structure/B8318366.png)
